molecular formula C16H16N4O4S2 B2664359 methyl 3-(N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448060-74-9

methyl 3-(N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2664359
CAS RN: 1448060-74-9
M. Wt: 392.45
InChI Key: ZMYFNYUWDPLQQR-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a chemical compound that incorporates a thiophene species . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectra can show bands corresponding to the NH functions, and characteristic absorption bands can confirm the presence of C ≡ N and C = O groups . 1H NMR spectra can also provide information about the molecular structure .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can react with different nucleophiles and electrophiles . The nature of the sulfur reagent can have a significant impact on reaction selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by the substituents on the thiophene ring. For example, changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of similar compounds in the synthesis of a wide range of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds play a critical role in pharmaceutical chemistry, where their heterocyclic frameworks are often found in drugs with diverse therapeutic activities (Mohareb et al., 2004).

Antibacterial Agents

Compounds containing a sulfonamido moiety, similar to the structure , have been synthesized and evaluated for their potential as antibacterial agents. This highlights the compound's relevance in the search for new antimicrobial compounds, which is a crucial area of research due to the rising threat of antibiotic resistance (Azab et al., 2013).

New Heterocyclic Systems

The reactivity of related compounds has led to the creation of new heterocyclic systems, expanding the toolkit of synthetic chemists and opening new avenues for the development of novel therapeutic agents and materials (Volovenko et al., 1983).

Organic Phosphine-Catalyzed Annulations

The field of catalysis has also benefited from the study of such molecules, with research detailing organic phosphine-catalyzed annulations. This method has been applied to produce highly functionalized tetrahydropyridines, demonstrating the compound's utility in synthetic organic chemistry (Zhu et al., 2003).

Anticancer Activity

Moreover, derivatives of related compounds have shown promising anticancer activity. This is particularly significant, as it suggests the potential for the development of new cancer therapies based on the structural motifs present in these molecules (Altuğ et al., 2011).

Future Directions

Thiophene derivatives have promising pharmacological characteristics and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on synthesizing new thiophene-containing compounds and exploring their potential applications.

properties

IUPAC Name

methyl 3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-24-16(21)15-14(6-11-25-15)26(22,23)18-8-10-20-9-5-13(19-20)12-4-2-3-7-17-12/h2-7,9,11,18H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFNYUWDPLQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

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